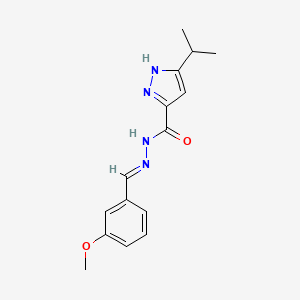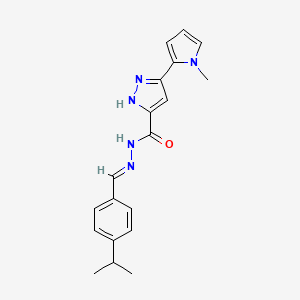
(2E)-2-cyano-3-(1-naphthyl)-N-(3-pyridinylmethyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-cyano-3-(1-naphthyl)-N-(3-pyridinylmethyl)-2-propenamide is an organic compound that belongs to the class of nitriles and amides This compound is characterized by the presence of a cyano group, a naphthyl group, and a pyridinylmethyl group attached to a propenamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(1-naphthyl)-N-(3-pyridinylmethyl)-2-propenamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyl Intermediate: The naphthyl group can be introduced through a Friedel-Crafts acylation reaction.
Introduction of the Cyano Group: The cyano group can be added via a nucleophilic substitution reaction using cyanide salts.
Formation of the Propenamide Backbone: The propenamide backbone can be synthesized through a condensation reaction involving an appropriate amine and an acyl chloride.
Final Coupling: The final step involves coupling the naphthyl intermediate with the propenamide backbone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Naphthoquinones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Various substituted amides and nitriles.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action for (2E)-2-cyano-3-(1-naphthyl)-N-(3-pyridinylmethyl)-2-propenamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The cyano group can form hydrogen bonds, while the naphthyl and pyridinylmethyl groups provide hydrophobic interactions, stabilizing the compound within the active site of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-cyano-3-(1-phenyl)-N-(3-pyridinylmethyl)-2-propenamide
- (2E)-2-cyano-3-(1-naphthyl)-N-(2-pyridinylmethyl)-2-propenamide
Uniqueness
- Structural Features : The presence of both naphthyl and pyridinylmethyl groups provides unique steric and electronic properties.
- Reactivity : The compound’s reactivity is influenced by the electron-withdrawing cyano group and the electron-donating naphthyl group, making it distinct from similar compounds.
Eigenschaften
Molekularformel |
C20H15N3O |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
(E)-2-cyano-3-naphthalen-1-yl-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C20H15N3O/c21-12-18(20(24)23-14-15-5-4-10-22-13-15)11-17-8-3-7-16-6-1-2-9-19(16)17/h1-11,13H,14H2,(H,23,24)/b18-11+ |
InChI-Schlüssel |
DUWPNRFHKFLKLY-WOJGMQOQSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C(=O)NCC3=CN=CC=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C(=O)NCC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11975924.png)
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975928.png)
![(4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone](/img/structure/B11975930.png)


![3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene](/img/structure/B11975944.png)
![(2E)-5-benzyl-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11975948.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975957.png)
![allyl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975965.png)
![Diisopropyl 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11975977.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11975980.png)



